molecular formula C13H16BrO4P B14895437 (E)-Diethyl (3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate

(E)-Diethyl (3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate

Cat. No.: B14895437
M. Wt: 347.14 g/mol
InChI Key: DHYOWFFEFPKXAK-MDZDMXLPSA-N
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Description

Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the reaction of trialkyl phosphites with alkyl halides to form phosphonate esters. For instance, the reaction of diethyl phosphite with 4-bromobenzaldehyde under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. The compound’s bromophenyl group can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Dimethyl methylphosphonate
  • Bisphosphonates

Uniqueness

Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is unique due to its combination of a bromophenyl group and a phosphonate ester. This structural feature imparts distinct reactivity and potential for diverse applications compared to other phosphonates .

Conclusion

Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C13H16BrO4P

Molecular Weight

347.14 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-diethoxyphosphorylprop-2-en-1-one

InChI

InChI=1S/C13H16BrO4P/c1-3-17-19(16,18-4-2)10-9-13(15)11-5-7-12(14)8-6-11/h5-10H,3-4H2,1-2H3/b10-9+

InChI Key

DHYOWFFEFPKXAK-MDZDMXLPSA-N

Isomeric SMILES

CCOP(=O)(/C=C/C(=O)C1=CC=C(C=C1)Br)OCC

Canonical SMILES

CCOP(=O)(C=CC(=O)C1=CC=C(C=C1)Br)OCC

Origin of Product

United States

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